6-Fulvestrant

Description

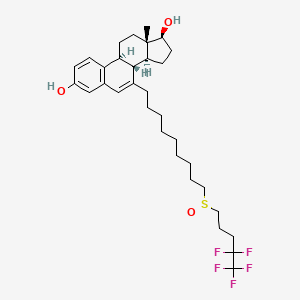

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H45F5O3S |

|---|---|

Molecular Weight |

604.8 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C32H45F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,20-21,26-29,38-39H,2-10,13-19H2,1H3/t26-,27+,28+,29-,30+,41?/m1/s1 |

InChI Key |

NKMFFYOPQZINKX-IGFVOJFVSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Methodologies for Fulvestrant (B1683766) Synthesis

The chemical architecture of fulvestrant, characterized by a steroidal backbone and a distinctive 7α-alkylsulfinyl side chain, necessitates multi-step synthetic strategies. Researchers have explored various routes to achieve its synthesis, aiming for efficiency, scalability, and high purity.

Elucidation of Synthetic Routes

Another documented synthesis begins with 6-ketoestradiol (B191673) and proceeds through a six-step reaction sequence to afford fulvestrant with a total yield of approximately 40%. The reaction conditions for this pathway are described as mild and suitable for large-scale production.

The commercial manufacturing process for fulvestrant is a six-stage synthesis that characteristically produces a mixture of two diastereoisomers. Key steps in industrial syntheses often involve the stereoselective 1,6-addition of an organocuprate to a steroidal dienone, followed by a copper-mediated aromatization of the A-ring. The alkylation at the 7α-position is a critical step, with reagents such as 1,9-dibromononane (B1346018) being employed. The final step typically involves the oxidation of a thioether precursor to the desired sulfoxide (B87167).

A different synthetic strategy has been developed that starts from an intermediate designated as 'X' and pentafluoropentanol, which reportedly achieves a 50-60% yield without the need for purification by column chromatography. Specific reagents utilized in various synthetic schemes include Dess-Martin periodinane for oxidation steps and hydrogen peroxide as an oxidant for the final sulfoxide formation.

Optimization of Synthetic Pathways and Yields

A significant focus in the synthesis of fulvestrant has been the optimization of reaction pathways to enhance yield and purity while minimizing production costs. A key strategy for yield improvement involves the avoidance of column chromatography, which can be a source of product loss. google.com The development of synthetic routes that yield a crude product of high enough purity to be purified by simple recrystallization is a notable advancement. google.com

Table 1: Comparison of Different Synthetic Routes for Fulvestrant

| Starting Material | Number of Steps | Overall Yield | Key Features |

|---|---|---|---|

| 6-dehydronandrolone acetate | 4 | 35% | Catalyst-controlled diastereoselective 1,6-addition of a zirconocene. google.comrsc.orgnih.gov |

| 6-ketoestradiol | 6 | ~40% | Mild reaction conditions, suitable for large-scale production. |

| Intermediate 'X' and pentafluoropentanol | Not specified | 50-60% | Avoids column chromatography for purification. google.com |

Research into Fulvestrant Analogs and Derivatives

To investigate the structure-activity relationships and explore novel chemical entities with potentially improved properties, significant research has been dedicated to the design and synthesis of fulvestrant analogs and derivatives.

Design and Synthesis of 7α-Modified Steroidal Scaffolds

The 7α-alkylsulfinyl side chain is a defining structural feature of fulvestrant and is critical for its unique mechanism of action as a selective estrogen receptor degrader (SERD). Consequently, much of the research into fulvestrant analogs has focused on modifications at this position. The general synthetic strategy for these analogs often involves the alkylation of a 6-keto estradiol (B170435) derivative at the 7α-position.

Studies have explored the synthesis of various 7α-substituted derivatives of 17β-estradiol. These investigations aim to understand how alterations in the length, rigidity, and functional groups of the 7α-side chain impact the interaction with the estrogen receptor. For example, research into 7α-substituted testosterone (B1683101) analogs, while not directly fulvestrant derivatives, provides insights into the synthetic methodologies applicable to modifying the 7α-position of steroidal scaffolds.

Exploration of Substituent Effects on Chemical Properties Relevant to Research

The chemical properties of fulvestrant analogs, particularly their affinity for the estrogen receptor and their agonist versus antagonist activity, are highly sensitive to substituent effects. The long, flexible, and non-polar nature of the 7α-side chain in fulvestrant is understood to be responsible for disrupting the estrogen receptor's conformation in a way that prevents co-activator binding and promotes its degradation.

Research on analogs with modifications to this side chain helps to elucidate the structural requirements for this unique activity. For instance, studies on 11β isomers of fulvestrant, where the side chain is positioned differently on the steroid core, have provided valuable data on how the spatial arrangement of substituents affects pharmacological properties. The introduction of fluorine atoms into the side chain has also been investigated to understand the impact of electronic modifications on the molecule's behavior. These structure-activity relationship (SAR) studies are crucial for the rational design of new compounds with tailored chemical and biological profiles for research purposes.

Characterization of Diastereoisomers and Their Research Implications

A key stereochemical feature of fulvestrant is the presence of a chiral center at the sulfur atom of the sulfoxide group in the 7α-side chain. This results in the existence of two diastereoisomers, often referred to as Fulvestrant Sulfoxide A and Fulvestrant Sulfoxide B.

High-performance liquid chromatography (HPLC) has been successfully employed to separate the two sulfoxide diastereomers. Both reverse-phase and chiral HPLC systems have been developed for this purpose. For example, a chiral HPLC method utilizing an amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated silica (B1680970) gel column with a mobile phase of n-hexane and 1-propanol (B7761284) has been reported to effectively separate the two isomers, with distinct retention times for Fulvestrant Sulfoxide A and Fulvestrant Sulfoxide B. google.com This separation allows for the isolation of diastereomerically pure samples for further investigation.

The research implications of these two diastereoisomers are an area of interest. While detailed comparative studies on the biological activities of the individual Sulfoxide A and B isomers are not extensively reported in the public domain, the stereochemistry of a sulfoxide group can significantly influence the biological activity of a molecule. Differences in the spatial arrangement of the oxygen atom on the sulfur can lead to different binding interactions with target proteins, potentially resulting in variations in potency, efficacy, or metabolic stability. Therefore, the ability to isolate and study the individual diastereoisomers of fulvestrant is crucial for a complete understanding of its structure-activity relationship and could inform the design of future analogs with potentially improved properties.

Molecular and Cellular Mechanisms of Action

Estrogen Receptor Binding and Interaction Dynamics

The initial and critical step in fulvestrant's mechanism of action is its direct interaction with the estrogen receptor.

Fulvestrant (B1683766) exhibits a high binding affinity for the estrogen receptor, which is comparable to that of the endogenous estrogen, estradiol (B170435). europa.eufda.gov This strong binding allows it to effectively compete with and displace estradiol from the receptor. fda.gov The relative binding affinity (RBA) of fulvestrant is approximately 89% that of estradiol, making it a potent competitive inhibitor. dovepress.comnih.gov In contrast, the RBA of tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is significantly lower at about 2.5% that of estradiol. europa.eudovepress.com This high affinity ensures that fulvestrant can effectively block the binding of estrogen to its receptor, thereby preventing the initiation of estrogen-mediated signaling pathways. fda.gov

Table 1: Relative Binding Affinity of Selected Compounds for the Estrogen Receptor

| Compound | Relative Binding Affinity (RBA) (Estradiol = 1) | Reference |

| Estradiol | 1 | europa.eu |

| Fulvestrant | 0.89 | europa.eu |

| Tamoxifen | 0.025 | europa.eu |

This table is interactive. Users can sort and filter the data.

Upon binding, fulvestrant induces a significant conformational change in the estrogen receptor. nih.govnih.gov This alteration of the receptor's three-dimensional structure is a key aspect of its antagonistic action. nih.govnih.gov Unlike estradiol, which promotes a conformation that facilitates co-activator recruitment and transcriptional activation, fulvestrant's binding results in a distinct and unstable receptor conformation. nih.govnih.gov This allosteric modulation disrupts the integrity of the primary coactivator binding surface, rendering the receptor transcriptionally inactive. nih.govnih.gov Specifically, the fulvestrant-induced conformational change disables both of the receptor's activation function domains, AF-1 and AF-2, which are crucial for initiating gene transcription. nih.govspandidos-publications.com This contrasts with SERMs like tamoxifen, which primarily block the activity of the AF-2 domain while potentially having partial agonist effects through the AF-1 domain. nih.govfrontiersin.org

Estrogen Receptor Degradation Pathways

Beyond simple antagonism, fulvestrant actively promotes the degradation of the estrogen receptor, a mechanism that distinguishes it as a selective estrogen receptor degrader (SERD). wikipedia.orgdrugbank.com

The conformational change induced by fulvestrant binding leads to increased hydrophobicity and instability of the estrogen receptor protein. wikipedia.orgnih.gov This unstable fulvestrant-ER complex is recognized by the cell's protein quality control machinery, targeting it for degradation via the proteasome pathway. nih.govnih.gov This process leads to a significant reduction in the cellular levels of ER protein, without a corresponding decrease in ER mRNA levels. dovepress.comnih.gov The accelerated degradation of the receptor effectively removes it as a target for estrogen signaling. nih.govspandidos-publications.com

The fulvestrant-ER complex's altered conformation and impaired dimerization also disrupt its ability to translocate into the nucleus, the cellular compartment where gene transcription occurs. nih.govnih.govspandidos-publications.com While some research indicates that the fulvestrant-bound receptor can still enter the nucleus and bind to DNA, it does so transiently and is transcriptionally inert. sciety.orglab-dumeaux.scienceresearchgate.net Studies have shown that even when the fulvestrant-ER complex binds to estrogen response elements (EREs) on the DNA, it fails to induce the necessary changes in chromatin structure for gene activation. sciety.orglab-dumeaux.science In fact, fulvestrant can lead to reduced chromatin accessibility at ER target regions, further preventing transcription. lab-dumeaux.scienceresearchgate.net This blockade of nuclear signaling is a crucial component of its comprehensive antagonistic effect. nih.govnih.govspandidos-publications.comfrontiersin.org

Role of the Ubiquitin-Proteasome System in Estrogen Receptor Turnover

6-Fulvestrant is a selective estrogen receptor degrader (SERD) that induces the turnover and elimination of estrogen receptor alpha (ERα). researchgate.net This process is fundamentally mediated by the ubiquitin-proteasome system (UPS). researchgate.netejmo.org Upon binding to ERα, this compound induces a conformational change in the receptor, leading to an unstable protein complex. researchgate.net This instability is a key trigger for the cellular degradation machinery.

The UPS pathway involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. This process, known as ubiquitination, marks the target protein for degradation by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins. ejmo.org The binding of this compound to ERα facilitates the receptor's entry into this pathway. researchgate.net It promotes the polyubiquitination of ERα, where multiple ubiquitin molecules are attached to the receptor, creating a signal for its destruction by the proteasome. tandfonline.com

Studies have demonstrated that the degradation of ERα induced by this compound is a saturable process and can be blocked by proteasome inhibitors like MG132, confirming the central role of the UPS. nih.gov The binding of this compound is thought to expose hydrophobic surfaces on the ERα ligand-binding domain, which likely causes the receptor to partition to the insoluble nuclear matrix. nih.gov It is within this cellular compartment that ERα is subjected to ubiquitin-mediated, proteasome-dependent turnover. nih.govconicet.gov.ar This mechanism of action is distinct from that of the endogenous ligand estradiol, which also induces ERα turnover but in a manner associated with an actively functioning receptor state. conicet.gov.ar In contrast, this compound-induced degradation is linked to receptor inhibition. conicet.gov.ar

Identification of Specific E3 Ligases and Ubiquitin-Like Pathways (e.g., SUMOylation) in Receptor Degradation

The specificity of the ubiquitin-proteasome system is conferred by E3 ubiquitin ligases, which recognize specific substrates and facilitate the transfer of ubiquitin to them. ejmo.orgrsc.org While the human genome encodes hundreds of E3 ligases, the specific ones responsible for recognizing the this compound-ERα complex are still under active investigation. rsc.org The process begins when this compound binding promotes the dissociation of chaperone proteins like heat shock protein 90 (Hsp90) from the receptor, exposing a hydrophobic surface that is then recognized by an E3 ubiquitin ligase complex. encyclopedia.pubmdpi.com

In addition to ubiquitination, other ubiquitin-like modification pathways, such as SUMOylation, play a critical role in the mechanism of this compound. SUMOylation is the attachment of Small Ubiquitin-like Modifier (SUMO) proteins to a target. Research indicates that this compound induces ERα SUMOylation, which is a key step in its transcriptional repression activity. biorxiv.orgacs.org This process may occur before receptor degradation and contributes to the complete shutdown of ERα signaling. encyclopedia.pubbiorxiv.org

Mass spectrometry analyses have identified that this compound treatment leads to an enrichment of SUMO E3 ligases PIAS1, PIAS2, and PIAS3 interacting with ERα. acs.org Efficient induction of ERα SUMOylation appears to be a better correlate for complete transcriptional repression than receptor degradation alone. biorxiv.org This suggests that this compound's primary anticancer effect may stem from the transient immobilization and SUMOylation of ERα in the nucleus, which leads to transcriptional disturbances and subsequent receptor elimination. encyclopedia.pubmdpi.com The NEDD8 pathway, another ubiquitin-like pathway, has also been shown to be required for the proteasome-mediated degradation of ERα induced by this compound. tandfonline.com

Downstream Effects on Gene Regulation and Cellular Signaling

Attenuation of Estrogen Receptor-Mediated Gene Transcription

A primary consequence of this compound's action is the profound attenuation of ERα-mediated gene transcription. nih.gov By binding to ERα and inducing its degradation and conformational change, this compound effectively abrogates the receptor's ability to regulate its target genes. researchgate.netnih.gov This leads to a shutdown of estrogen-driven signaling pathways that are crucial for the proliferation of hormone receptor-positive breast cancer cells. plos.org

Studies using chromatin immunoprecipitation (ChIP) have shown that this compound treatment significantly reduces the binding of ERα to the estrogen response elements (EREs) in the promoter regions of target genes. oup.com For instance, in MCF-7 breast cancer cells, this compound causes a significant downregulation of both ERα and the P-TEFb complex at the MYB gene, a key regulator of cell proliferation, thereby inhibiting its transcription. oup.com This effect is not solely due to receptor degradation; this compound also reduces chromatin accessibility at ERα target regions, suggesting that it induces chromatin remodeling that prevents transcription even if some receptor binding occurs. encyclopedia.pubmdpi.com

Inactivation of Activation Function (AF1 and AF2) Domains

The transcriptional activity of ERα is governed by two distinct activation function (AF) domains: the ligand-independent AF1 domain at the N-terminus and the ligand-dependent AF2 domain within the ligand-binding domain. aacrjournals.org this compound is classified as a complete ER antagonist because it effectively inactivates both AF1 and AF2 domains. nih.govaacrjournals.org

Binding of this compound to the ligand-binding domain induces a unique conformational change that directly blocks the AF2 co-regulator binding surface, preventing the recruitment of coactivator proteins necessary for transcription. aacrjournals.orgresearchgate.net Simultaneously, it induces the inactivation of the AF1 domain. aacrjournals.org This dual inactivation ensures a complete shutdown of estrogen signaling, which contrasts with selective estrogen receptor modulators (SERMs) like tamoxifen that may block AF2 but exhibit partial agonist activity through AF1 in certain tissues. aacrjournals.org The resulting this compound-ER complex is transcriptionally inert, even if it were to translocate to the nucleus. ejmo.org

Modulation of Specific Gene Expression (e.g., PgR, IGF-IR, TNFR1, TRADD, AR)

The widespread transcriptional attenuation caused by this compound leads to changes in the expression of numerous specific downstream genes. A well-documented effect is the downregulation of the progesterone (B1679170) receptor (PgR), a classic estrogen-responsive gene. nih.gov The reduction in PgR expression serves as a pharmacodynamic marker of this compound's antiestrogenic activity in preclinical and clinical settings. nih.govamegroups.org

Beyond PgR, research has identified other key genes modulated by this compound. In preclinical models, this compound has been shown to increase the expression of Tumor Necrosis Factor Receptor 1 (TNFR1) and its associated death domain protein (TRADD). researchgate.net This upregulation can sensitize cancer cells to apoptosis. researchgate.net Conversely, this compound can downregulate anti-apoptotic proteins like Bcl-2. researchgate.net The table below summarizes the observed modulation of specific genes by this compound in preclinical studies.

| Gene | Modulation by this compound | Cell Line/Model | Observed Effect | Reference |

| PgR (Progesterone Receptor) | Downregulation | Breast Cancer Models | Decrease in ER signaling | nih.gov |

| TFF1 (Trefoil Factor 1) | Downregulation | BT474, ZR75-1 | Inhibition of ER target gene | plos.org |

| Cyclin D1 | Downregulation | BT474, ZR75-1 | Inhibition of cell cycle progression | plos.org |

| TNFR1 (Tumor Necrosis Factor Receptor 1) | Upregulation | MCF-7 | Increased sensitivity to apoptosis | researchgate.net |

| TRADD (TNFR1-Associated Death Domain) | Upregulation | MCF-7 | Potentiation of apoptotic signaling | researchgate.net |

| Bcl-2 | Downregulation | MCF-7 | Promotion of apoptosis | researchgate.net |

| MYB | Downregulation | MCF-7 | Relief of transcriptional attenuation | oup.com |

| MDM2 | Downregulation (protein) | MCF-7, T47D | Increased protein turnover | nih.gov |

Cellular Responses in Preclinical Models

In preclinical models of ER-positive breast cancer, this compound demonstrates potent antitumor activity. In vitro studies using breast cancer cell lines such as MCF-7 and T47D show that this compound inhibits cell proliferation and induces cell cycle arrest. nih.govplos.org This is a direct consequence of the downregulation of ERα and the subsequent inhibition of estrogen-responsive genes that drive cell growth. plos.org

In vivo, using xenograft models where human breast cancer cells are implanted into immunocompromised mice, this compound effectively inhibits tumor growth. oncotarget.comaacrjournals.org It has shown superior antitumor activity compared to tamoxifen in these models. amegroups.orgaacrjournals.org For example, in a patient-derived xenograft model harboring an activating ER mutation (D538G), this compound was still able to bind the mutant ER, induce its degradation, and downregulate target gene expression, leading to a partial response. oncotarget.com

Furthermore, this compound has been shown to attenuate the innate immune response in the tumor microenvironment. In murine models, it significantly inhibited the infiltration of pro-tumorigenic macrophages and neutrophils more effectively than tamoxifen. aacrjournals.orgresearchgate.net This modulation of the tumor stroma represents another dimension of its anticancer activity. researchgate.net The table below highlights key findings from various preclinical models.

| Model Type | Model Name | Key Cellular Response | Finding | Reference |

| In Vitro | MCF-7, T47D Cells | Protein Turnover | Decreased MDM2 protein levels, promoting cell death pathways. | nih.gov |

| In Vitro | BT474, ZR75-1 Cells | Gene Expression | Cooperatively inhibited ER target genes (TFF1, Cyclin D1) when combined with MED1 knockdown. | plos.org |

| In Vivo | Human Breast Cancer Xenograft | Tumor Growth & Proliferation | Significantly decreased tumor growth and cell proliferation compared to tamoxifen. | aacrjournals.org |

| In Vivo | Patient-Derived Xenograft (D538G mutation) | ER Degradation & Gene Expression | Degraded mutant ER and downregulated target genes, though with residual activity. | oncotarget.com |

| In Vivo | Murine Breast Cancer (immune-competent) | Immune Cell Infiltration | Significantly inhibited macrophage and neutrophil infiltration into the tumor. | aacrjournals.org |

Inhibition of Proliferation in ER-Positive Cell Lines (e.g., MCF-7, T47D)

Fulvestrant exerts a potent anti-proliferative effect on estrogen receptor (ER)-positive breast cancer cell lines, such as MCF-7 and T47D. nih.govresearchgate.net This inhibitory action is a direct result of its function as a selective estrogen receptor degrader (SERD), which involves binding to the ER and targeting it for proteasomal degradation. bioscientifica.complos.org This process effectively shuts down estrogen-mediated signaling pathways that are essential for the growth of these hormone-sensitive cells. bioscientifica.com

In laboratory studies, treatment with fulvestrant leads to a significant reduction in the growth of MCF-7 and T47D cells. nih.govresearchgate.net This is accompanied by a substantial decrease in ERα protein levels and a downregulation of estrogen-responsive genes, including the progesterone receptor (PgR) and cyclin D1. nih.govresearchgate.net For instance, a seven-day treatment with 100 nM fulvestrant has been shown to virtually abolish ERα protein expression in both MCF-7 and T47D cell lines. nih.gov The inhibitory effect on proliferation is dose-dependent, with increasing concentrations of fulvestrant leading to greater growth inhibition. researchgate.net

Effects of Fulvestrant on ER-Positive Breast Cancer Cell Lines

| Cell Line | ER Status | Effect of Fulvestrant Treatment | Key Molecular Changes |

|---|---|---|---|

| MCF-7 | ERα-Positive | Potent growth inhibition. nih.govresearchgate.net | Substantial reduction in ERα protein levels; Decreased expression of PgR and Cyclin D1. nih.govresearchgate.net |

| T47D | ERα-Positive | Significant growth inhibition. nih.govresearchgate.net | Near-abolishment of ERα protein expression; Reduced PgR and Cyclin D1 levels. nih.govresearchgate.net |

| BT474 | ERα-Positive | Inhibition of growth. nih.gov | Greatly reduced ERα protein expression. nih.gov |

| MDAMB361 | ERα-Positive | Inhibition of growth. nih.gov | Greatly reduced ERα protein expression. nih.gov |

Induction of G0/G1 Cell Cycle Arrest

A key mechanism behind fulvestrant's anti-proliferative effects is the induction of cell cycle arrest, primarily at the G0/G1 checkpoint. plos.orgsemanticscholar.org By causing the degradation of the estrogen receptor, fulvestrant blocks the transcription of genes necessary for the transition from the G1 phase (growth) to the S phase (DNA synthesis). plos.org This blockade results in an accumulation of cells in the G0/G1 phase, effectively halting cell division. semanticscholar.org

Studies using flow cytometry have demonstrated that treating ER-positive breast cancer cells like BT474 and ZR75-1 with fulvestrant leads to a significant reduction in the percentage of cells in the S-phase. plos.orgsemanticscholar.org This effect indicates a successful arrest at the G0/G1 to S transition. plos.orgsemanticscholar.org In some cell models, fulvestrant-treated parental cells arrest in the G0/G1 phase, while cells that have developed resistance to fulvestrant continue to progress through the cell cycle, highlighting the importance of this mechanism. researchgate.net Interestingly, in some contexts, fulvestrant has been observed to enhance doxorubicin-induced G2/M arrest, suggesting its effects on the cell cycle can be complex and may depend on the cellular environment. spandidos-publications.com

Mechanisms of Apoptosis and Autophagy Induction

Fulvestrant can induce programmed cell death (apoptosis) in breast cancer cells. nih.gov This process can be triggered by the suppression of pro-survival proteins like BCL2 and the induction of pro-apoptotic members of the BCL2 family, such as BAK and BAX. aacrjournals.orgnih.gov The activation of caspases, which are the executioner enzymes of apoptosis, is a key downstream event. aacrjournals.orgnih.gov For example, fulvestrant treatment can lead to the activation of caspase-7, caspase-8, and caspase-9. aacrjournals.orgnih.gov

In addition to apoptosis, fulvestrant has been shown to induce autophagy, a cellular recycling process where damaged components are degraded. nih.govmdpi.com Autophagy can sometimes act as a survival mechanism for cancer cells, but in the context of fulvestrant treatment, it is often linked to cell death. nih.govphysiology.org The induction of autophagy is marked by the formation of autophagic vacuoles and changes in the expression of key autophagy-related proteins like Beclin-1 and LC3-II. mdpi.comresearchgate.net However, the relationship between fulvestrant-induced autophagy and cell fate is complex; in some resistant cell lines, autophagy appears to play a cytoprotective role, and inhibiting it can increase sensitivity to fulvestrant-induced apoptosis. nih.govphysiology.org

Cross-Talk with Other Signaling Pathways (e.g., MDM2, MAPK)

The efficacy of fulvestrant is influenced by its interplay with other crucial intracellular signaling pathways. One important interaction is with the murine double minute 2 (MDM2) protein, a negative regulator of the p53 tumor suppressor. frontiersin.org Fulvestrant has been shown to decrease the protein expression of MDM2 in a dose-dependent manner in both MCF7 and T47D cells. researchgate.net This reduction in MDM2 can lead to the stabilization and activation of p53, thereby promoting cell cycle arrest and apoptosis. frontiersin.org This effect appears to be independent of p53 mutational status. researchgate.net

Fulvestrant also modulates the mitogen-activated protein kinase (MAPK) pathway. dovepress.com The MAPK pathway is frequently activated in breast cancer and drives proliferation. nih.gov While fulvestrant can inhibit ER-dependent signaling, cross-talk with the MAPK pathway can be a mechanism of resistance. dovepress.comnih.gov For instance, activation of the MAPK/ERK1/2 pathway can lead to ligand-independent ER activation, potentially counteracting the effects of fulvestrant. dovepress.com Conversely, in some tumor contexts, fulvestrant treatment has been associated with a decrease in MAPK phosphorylation, suggesting it can disrupt this pro-survival pathway. dovepress.com

Comparison with Selective Estrogen Receptor Modulators (SERMs)

Delineation of Pure Antiestrogenic Activity

Fulvestrant is fundamentally different from Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen. bioscientifica.comoncotarget.com The defining characteristic of fulvestrant is its classification as a pure antiestrogen (B12405530), also known as a Selective Estrogen Receptor Degrader (SERD). bioscientifica.comfrontiersin.org Unlike SERMs, which can have mixed agonist (estrogen-like) and antagonist (anti-estrogenic) effects depending on the target tissue, fulvestrant acts as a pure antagonist in all tissues. frontiersin.orgnih.govdoctorlib.org

For example, tamoxifen acts as an antagonist in breast tissue but can have estrogenic effects on the uterus and bone. doctorlib.org In contrast, fulvestrant lacks any agonist activity, completely blocking estrogen-stimulated signaling in all hormone-sensitive tissues. nih.govdoctorlib.org This pure antagonism avoids the potential for estrogen-like stimulation in tissues such as the endometrium. aacrjournals.org

Differential Effects on Receptor Conformation and Dynamics

The distinct activities of fulvestrant and SERMs arise from their different impacts on the estrogen receptor's structure and function. oup.comoup.com When a SERM like tamoxifen binds to the ER, it induces a conformational change that blocks the binding of coactivators at some gene promoters but may still allow for partial agonist activity. oup.com

Fulvestrant, however, induces a more profound and unique conformational change in the ER. oup.comoup.com Its bulky side chain sterically hinders the receptor from adopting an active conformation. nih.gov This altered structure impairs receptor dimerization, prevents its translocation to the nucleus, and, most importantly, marks the ER protein for ubiquitination and subsequent degradation by the proteasome. bioscientifica.comoncotarget.comfrontiersin.org This degradation of the receptor itself is a key feature that distinguishes SERDs from SERMs, resulting in a more complete and sustained shutdown of ER signaling. bioscientifica.comfrontiersin.org

Comparison of Fulvestrant (SERD) and Tamoxifen (SERM)

| Feature | Fulvestrant (SERD) | Tamoxifen (SERM) |

|---|---|---|

| Primary Mechanism | Binds, destabilizes, and promotes degradation of the ER. bioscientifica.comfrontiersin.org | Competitively binds to the ER, blocking estrogen binding. oncotarget.com |

| Tissue Activity | Pure antagonist in all tissues. frontiersin.orgnih.govdoctorlib.org | Mixed agonist/antagonist activity depending on the tissue. doctorlib.org |

| Effect on ER Level | Downregulates/Degrades ER protein. bioscientifica.comfrontiersin.org | Stabilizes ER protein. researchgate.net |

| Receptor Conformation | Induces a conformation that leads to receptor degradation. frontiersin.orgnih.gov | Induces a conformation that blocks coactivator binding but can allow partial agonism. oup.com |

| Nuclear Localization | Disrupts nuclear localization of the ER. oncotarget.comfrontiersin.org | Does not typically disrupt nuclear localization. |

Structure Activity Relationship Sar Investigations

Elucidation of Structural Requirements for Estrogen Receptor Antagonism and Degradation

The dual action of fulvestrant (B1683766)—blocking ER activity and promoting its degradation—stems from precise structural features that govern its interaction with the ER's ligand-binding domain (LBD). The molecule was developed through a strategic medicinal chemistry approach involving the modification of long-chain alkyl substitutes at the 7α-position of the estradiol (B170435) scaffold. researchgate.netnih.gov This design results in a compound that not only competitively binds to the ER but also induces a conformational change that inhibits receptor dimerization, disables both activation function 1 (AF1) and 2 (AF2) domains, and ultimately marks the receptor for proteasomal degradation. researchgate.netnih.gov

The long 7α-alkylsulphinyl side chain is the hallmark of fulvestrant and is fundamental to its unique mechanism of action. nih.govfrontiersin.org Unlike the side chains of selective estrogen receptor modulators (SERMs) like tamoxifen (B1202), fulvestrant's side chain is designed to physically obstruct the proper folding of the receptor. nih.gov

Upon binding to the ER's ligand-binding pocket, the steroidal core of fulvestrant positions the 7α-side chain to project out from the cavity. umich.edunih.gov This projection creates a steric clash that prevents helix 12 (H12), a critical component of the AF2 domain, from adopting the agonist conformation required for coactivator protein recruitment. nih.govumich.edursc.org The disruption of the H12 position is a key structural determinant for its pure antagonist profile. rsc.orgingentaconnect.com

Furthermore, this long side chain is thought to induce a conformational instability in the ER-ligand complex, exposing hydrophobic surfaces and making the receptor susceptible to ubiquitination and subsequent degradation by the proteasome. researchgate.netnih.govrsc.org This degradation of the ER protein is a defining characteristic of SERDs and contributes significantly to the complete abrogation of estrogen-sensitive gene transcription. nih.govresearchgate.net The interaction of the side chain with the coactivator binding groove on the surface of the LBD is directly associated with its pure antiestrogenic activity. nih.gov

The length of the 7α-side chain is a critical factor in modulating the biological activity of fulvestrant and its analogs. Studies on the fulvestrant analog ICI 164,384, which shares the same steroidal core and a similar side chain, demonstrated a direct correlation between side chain length and the degree of antiestrogenicity. nih.govresearchgate.net A side chain of sufficient length is required to effectively reach and disrupt the coactivator binding groove, a necessary event for pure antagonism. nih.gov

The length of the side chain has also been shown to be crucial for inducing post-translational modifications like SUMOylation of the ERα, which contributes to its capacity for complete transcriptional repression. researchgate.netbiorxiv.org Research using a series of ICI 164,384 derivatives with varying side chain lengths revealed that full antiestrogenicity was dependent on the chain's ability to extend into the coactivator binding groove. nih.govresearchgate.net

Efforts to modify the side chain, for instance, to enhance aqueous solubility, have been explored. rsc.org While some of these analogs showed increased potency in degrading ERα and inhibiting tumor growth in preclinical models, they did not always translate to improved pharmacokinetic profiles. rsc.org The table below summarizes the activity of fulvestrant and related compounds with modified side chains, illustrating the sensitivity of biological activity to structural changes.

| Compound/Analog | Side Chain Characteristics | Key Biological Effect | Reference |

| Fulvestrant (ICI 182,780) | Long 7α-alkylsulphinyl chain | Potent ER antagonism and degradation | researchgate.netnih.gov |

| ICI 164,384 | Slightly shorter 7α-alkylamide chain than fulvestrant | Pure antiestrogen (B12405530); activity dependent on side chain length | nih.govresearchgate.net |

| RU 58,668 | Long side chain at 11β position | SERD activity; demonstrates that the attachment point can be varied | nih.gov |

| GDC-0927 | Azetidine-containing side chain on a non-steroidal core | Potent ERα degradation; SAR showed pyrrolidine/piperidine reduced efficacy | rsc.org |

| AZD9496 | Short carboxylic acid side chain on a non-steroidal core | Weaker induction of ER SUMOylation compared to fulvestrant | nih.gov |

Steroidal Core Modifications and Their Influence on Biological Activity

Fulvestrant is built upon a 17β-estradiol steroidal framework, which serves as a high-affinity anchor for the ER ligand-binding domain. frontiersin.orgmdpi.com The phenolic A-ring of the steroid core is crucial as it mimics the natural ligand estradiol, engaging in key hydrogen-bonding interactions with residues Glu-353 and Arg-394 within the LBD. umich.edursc.org

While the steroidal core is essential for binding, modifications to it can profoundly influence biological activity. The attachment point of the antagonist side chain is a key variable. For instance, the compound RU 58,668, which features a long side chain attached at the 11β-position instead of fulvestrant's 7α-position, also exhibits potent SERD activity, indicating some flexibility in the positioning of the disruptive side chain. nih.gov

However, other modifications to the steroidal rings are not well tolerated. An attempt to develop a positron emission tomography (PET) imaging agent by introducing a fluorine atom at the 16α-position of the fulvestrant scaffold led to a dramatic decrease in ER binding affinity. nih.gov This highlights the high degree of structural specificity required within the core to maintain potent interaction with the receptor.

Stereochemical Considerations in SAR (e.g., Sulfur Epimers)

Stereochemistry plays a critical role in the interaction between a ligand and its biological target. Fulvestrant itself is a mixture of two diastereomers, known as epimers, which differ in the spatial arrangement of the atoms around the chiral sulfur atom in the side chain. rsc.org The commercial synthesis of fulvestrant results in an approximately 1:1 mixture of these two sulfur epimers. rsc.org

Computational and Synthetic Approaches to SAR Exploration

The exploration of fulvestrant's SAR has been greatly aided by a combination of advanced computational and synthetic strategies. These approaches allow for the rational design of new analogs and a deeper understanding of the molecular interactions driving biological activity. rsc.org

Computational Approaches:

Molecular Modeling and Docking: These techniques are used to predict how newly designed compounds will bind to the ER and to identify key interactions. rsc.orgresearchgate.net For example, modeling studies have helped to visualize how the 7α side chain exits the ligand-binding pocket and disrupts the AF2 surface. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ER-ligand complex. biorxiv.org They can model how the flexibility and length of the side chain influence the conformation and stability of helix 12, which is crucial for antagonism. biorxiv.org

Cheminformatics and Automated SAR Mining: With large datasets of compounds, cheminformatics tools can automatically extract SAR rules. nih.gov These methods cluster compounds based on their chemical scaffolds (e.g., Bemis-Murcko scaffolds) and analyze the impact of different R-group substitutions on biological activity, accelerating the identification of key pharmacophores. medchemica.com

Synthetic Approaches:

Analog Synthesis: The synthesis of a wide array of analogs with systematic modifications to the side chain and steroidal core has been the cornerstone of experimental SAR studies. rsc.orgnih.gov This allows for direct testing of hypotheses generated from computational models.

Novel Synthetic Routes: Efficient synthesis of the core molecule is also a focus of research. A four-step synthesis for fulvestrant has been developed that utilizes a catalyst-controlled, diastereoselective 1,6-conjugate addition as the key carbon-carbon bond-forming step, demonstrating advances in synthetic efficiency. rsc.org

The synergy between these computational and synthetic methods continues to drive the discovery of next-generation ER-targeted therapies, building on the foundational SAR principles established by fulvestrant.

Preclinical Pharmacological and Biological Investigations: in Vitro and in Vivo Models

In Vitro Cellular Models for Activity Assessment

Application in Estrogen Receptor-Positive (ER+) Cell Lines

Fulvestrant (B1683766) has been extensively studied in estrogen receptor-positive (ER+) breast cancer cell lines, where it demonstrates potent anti-proliferative effects and the ability to downregulate ERα protein levels. nih.govnih.gov In cell lines such as MCF-7 and T47D, treatment with fulvestrant leads to a significant, dose-dependent decrease in cell growth. nih.govoncotarget.com For instance, in MCF-7 cells, fulvestrant exhibited a dose-dependent inhibition of cell growth with an IC50 of 1.5 nM. oncotarget.com Similarly, in T47D cells, fulvestrant showed comparable IC50 values. oncotarget.com

This inhibition of proliferation is directly linked to fulvestrant's primary mechanism of action: the degradation of the estrogen receptor alpha (ERα). nih.gov Western blot analyses have consistently shown a substantial reduction in ERα protein levels in MCF-7, T47D, BT474, and MDAMB361 cell lines following treatment with 100 nM fulvestrant for seven days. nih.gov In MCF-7 and T47D cells, ERα expression was almost completely abolished. nih.gov This degradation of the receptor abrogates estrogen-sensitive gene transcription, a critical pathway for the growth of ER+ breast cancer cells. nih.gov

Furthermore, studies have shown that fulvestrant treatment leads to a decrease in the expression of downstream targets of ER signaling, such as progesterone (B1679170) receptor (PgR) and cyclin D1. nih.gov The reduction in these proteins serves as a biomarker for the antagonist activity of fulvestrant. Interestingly, while fulvestrant effectively downregulates ERα protein, it has been observed to induce a dose-dependent increase in ESR1 mRNA transcription in MCF-7 cells, potentially as a result of a negative feedback loop. nih.govaacrjournals.org

Table 1: Effect of Fulvestrant on ER+ Breast Cancer Cell Lines

| Cell Line | Effect on Proliferation | Effect on ERα Protein | Reference |

|---|---|---|---|

| MCF-7 | Dose-dependent inhibition (IC50 ~1.5 nM) | Significant downregulation | oncotarget.com |

| T47D | Dose-dependent inhibition | Significant downregulation | nih.govoncotarget.com |

| BT474 | Growth inhibition | Substantial reduction | nih.gov |

| MDAMB361 | Growth inhibition | Substantial reduction | nih.gov |

Efficacy in Tamoxifen-Resistant Cell Lines

Fulvestrant has demonstrated efficacy in cell line models of acquired resistance to tamoxifen (B1202), a selective estrogen receptor modulator (SERM). researchgate.net In tamoxifen-resistant (TAM R) cell lines derived from MCF-7 cells, fulvestrant was able to inhibit cell growth in a dose-dependent manner. researchgate.net For example, in TAM R -7 and TAM R -8 cell lines, fulvestrant treatment resulted in significant growth inhibition, albeit to a lesser extent than in the parental, tamoxifen-sensitive MCF-7 cells. researchgate.net The growth of TAM R -4, -7, and -8 cell lines was inhibited by approximately 40-60%. researchgate.net

The development of tamoxifen resistance can be associated with various molecular changes, but often the estrogen receptor remains a key driver of tumor growth. researchgate.net Fulvestrant, by degrading the ERα, offers a mechanism to overcome this dependency. researchgate.net Studies have also explored the molecular differences between fulvestrant-resistant and tamoxifen-resistant MCF-7 cells (MCF7-F and MCF7-T, respectively). nih.gov These investigations revealed distinct microRNA profiles, suggesting different underlying mechanisms of resistance to these two antiestrogen (B12405530) therapies. nih.gov For instance, more miRNAs were found to be involved in the development of fulvestrant resistance compared to tamoxifen resistance. nih.gov

The development of cell lines resistant to fulvestrant (MCF-7/Fulv) and tamoxifen (MCF-7/Tam) has also been achieved through long-term culture with increasing concentrations of the respective drugs. physiology.org Interestingly, both MCF-7/Fulv and MCF-7/Tam cells exhibited lower proliferation rates compared to the parental MCF-7 cells in two-dimensional cultures. physiology.org

Studies on Estrogen Receptor Beta (ERβ) Expressing Cell Lines

The role of fulvestrant in cells expressing estrogen receptor beta (ERβ) is also a subject of investigation. While ERα is the primary target in breast cancer therapy, ERβ is also expressed in various cancer cell lines. iiarjournals.org Studies have shown that fulvestrant can induce the downregulation of ERβ expression. iiarjournals.org

In the 143B osteosarcoma cell line, which expresses ERβ but not ERα, fulvestrant treatment led to a decrease in ERβ protein levels. iiarjournals.org This suggests that fulvestrant's degradative effect is not exclusive to ERα. Furthermore, research has demonstrated that fulvestrant can induce ER downregulation in cell lines traditionally classified as ER-negative, such as MDA-MB-231 and SK-BR-3, which were found to express ERβ. iiarjournals.org

The interaction between fulvestrant and ERβ has implications for combination therapies. For example, in 143B cells, pretreatment with fulvestrant was found to significantly diminish the antiproliferative effect of 2-methoxyestradiol (B1684026) (2-ME), indicating an antagonistic interaction at the level of ERβ. iiarjournals.org In contrast, other studies in ERα+ breast cancer cell lines have explored the potential of selective ERβ agonists to overcome resistance to therapies like fulvestrant. biorxiv.org

In Vivo Animal Models

Inhibition of Tumor Establishment and Growth in Xenograft Models (e.g., MCF-7 xenografts, patient-derived xenografts)

Fulvestrant has consistently demonstrated robust antitumor activity in various in vivo xenograft models, including those established from the MCF-7 cell line and patient-derived xenografts (PDXs). In studies using MCF-7 xenografts in ovariectomized nude mice, fulvestrant treatment significantly inhibits estrogen-dependent tumor growth. oncotarget.comnih.gov It has shown superior or comparable efficacy in inhibiting tumor growth compared to tamoxifen. amegroups.cnoup.comaacrjournals.org For example, in one study, MCF-7 tumors in mice treated with fulvestrant grew more slowly than those in mice treated with tamoxifen. oup.com

The efficacy of fulvestrant has also been demonstrated in tamoxifen-resistant xenograft models. oup.com In a model using ZR75-1 human breast cancer cells, which exhibit partial tamoxifen resistance, fulvestrant effectively inhibited tumor growth. oup.com Furthermore, in patient-derived xenograft (PDX) models of luminal-type breast cancer, fulvestrant has shown clear antitumor activity, in some cases leading to tumor shrinkage. iiarjournals.orgnih.gov However, resistance to fulvestrant can also be observed in some PDX models. iiarjournals.orgnih.gov

The development of fulvestrant-resistant xenograft models, such as those derived from MCF-7 cells chronically exposed to the drug, provides valuable tools to study mechanisms of resistance. nih.govximbio.com For instance, the MCF-7/5C xenograft tumor model was shown to be resistant to the growth-inhibitory effects of fulvestrant. nih.gov Studies using PDX models have also been instrumental in evaluating therapies following progression on fulvestrant. iiarjournals.orgnih.govspringermedizin.de

Table 2: Antitumor Activity of Fulvestrant in Xenograft Models

| Xenograft Model | Key Findings | Reference |

|---|---|---|

| MCF-7 | Significant inhibition of estrogen-dependent tumor growth; superior efficacy to tamoxifen. | oncotarget.comnih.govoup.comaacrjournals.org |

| ZR75-1 (Tamoxifen-resistant) | Effective inhibition of tumor growth. | oup.com |

| Patient-Derived Xenograft (PDX) | Clear antitumor activity, including tumor shrinkage in some models. | iiarjournals.orgnih.gov |

| Fulvestrant-Resistant Models | Used to study mechanisms of resistance and evaluate subsequent therapies. | nih.govximbio.comspringermedizin.de |

Dose-Dependent Pharmacodynamic Effects in Animal Models (e.g., ER Downregulation)

The pharmacodynamic effects of fulvestrant, particularly the downregulation of estrogen receptor, have been shown to be dose-dependent in animal models. nih.govaacrjournals.orgnih.gov In MCF-7 xenografts, increasing doses of fulvestrant resulted in a corresponding decrease in ERα protein expression in the tumor tissue. nih.govaacrjournals.org This has been confirmed by both immunohistochemistry and ELISA. aacrjournals.org

Interestingly, studies have explored the relationship between the dose of fulvestrant, the extent of ER downregulation, and antitumor efficacy. amegroups.cnnih.gov It has been observed that a clinically relevant dose of fulvestrant can achieve significant antitumor efficacy comparable to much higher doses historically used in preclinical studies, even without causing robust ER downregulation. amegroups.cnnih.gov For example, a 25 mg/kg dose of fulvestrant showed similar antitumor effects to a 200 mg/kg dose, but with only modest ER downregulation (around 30-50% in different models). amegroups.cnnih.gov This suggests that the antiestrogenic, antagonistic activity of fulvestrant is a major driver of its anticancer effects, and complete ER degradation may not be necessary for efficacy. amegroups.cn

Pharmacodynamic studies have also utilized molecular imaging techniques, such as 16α-18F-fluoroestradiol (18F-FES) PET, to non-invasively monitor the dose-dependent effects of fulvestrant on ER function in vivo. nih.govaacrjournals.org These studies have shown a dose-dependent reduction in 18F-FES uptake in tumors, which correlates with the changes in functional ER expression. nih.govaacrjournals.org

Comparative Efficacy in Estrogen-Sensitive and Tamoxifen-Resistant Xenografts

Preclinical studies utilizing xenograft models, which involve the transplantation of human breast cancer cells into immunodeficient mice, have been instrumental in characterizing the antitumor activity of 6-Fulvestrant. These studies have consistently demonstrated its efficacy in both estrogen-sensitive and tamoxifen-resistant breast cancer models.

In models of estrogen-sensitive breast cancer, such as those using MCF-7 cells, this compound has shown potent, reversible inhibition of tumor growth. fda.gov Its efficacy in preventing the growth of tumors from MCF-7 cell grafts has been found to be comparable to that of high-dose tamoxifen. europa.eu Furthermore, in a xenograft murine model of human breast cancer, this compound demonstrated greater potency than tamoxifen at inhibiting tumor growth and doubled the time to the development of resistance. case.edu

A key finding from preclinical research is the efficacy of this compound in tamoxifen-resistant breast cancer models. fda.govfda.govnih.govdovepress.com In vitro and in vivo studies have shown that this compound inhibits the growth of tamoxifen-resistant MCF-7 cells. fda.govoncologynewscentral.com This suggests a lack of cross-resistance between tamoxifen and this compound, a significant finding as other antiestrogens have shown to be ineffective in tamoxifen-refractory cases. case.edu For instance, in a tamoxifen-resistant xenograft model (MCF7/TAM), this compound initially inhibited tumor growth, although it did not provide long-term suppression in this particular model. oup.com It is noteworthy that tamoxifen-resistant cells have been shown to remain sensitive to the growth-inhibitory effects of this compound. europa.eu

The antitumor activity of this compound has been confirmed in various xenograft models of ER-positive breast cancer, where it was found to be more effective than tamoxifen or estrogen withdrawal. dovepress.com

Table 1: Comparative Efficacy of this compound in Preclinical Xenograft Models

| Xenograft Model | Cancer Cell Type | Key Findings |

|---|---|---|

| Estrogen-Sensitive | MCF-7 | Potent and reversible inhibition of tumor growth. fda.gov |

| Estrogen-Sensitive | MCF-7 | Efficacy in preventing tumor growth comparable to high-dose tamoxifen. europa.eu |

| Human Breast Cancer | Not specified | Greater potency in inhibiting tumor growth and longer time to resistance compared to tamoxifen. case.edu |

| Tamoxifen-Resistant | MCF-7 | Inhibition of tumor growth in vitro and in vivo. fda.govoncologynewscentral.com |

| Tamoxifen-Resistant | MCF7/TAM | Initial inhibition of tumor growth. oup.com |

| ER-Positive Breast Cancer | Not specified | More effective than tamoxifen or estrogen withdrawal. dovepress.com |

Metabolic Stability and Biotransformation Studies in Preclinical Systems (Non-Clinical)

The metabolism of this compound has been investigated in non-clinical systems, revealing a complex process involving multiple pathways analogous to those of endogenous steroids. sandoz.comdrugbank.com

Identification of Metabolic Pathways (e.g., CYP3A4, non-CYP routes)

The biotransformation of this compound involves several pathways, including:

Oxidation

Aromatic hydroxylation

Conjugation with glucuronic acid and/or sulfate (B86663) at the 2, 3, and 17 positions of the steroid nucleus

Oxidation of the side chain sulfoxide (B87167) drugbank.com

In vitro studies with human hepatocytes have indicated that sulfate conjugation is a more significant pathway than CYP3A4-mediated metabolism. nih.gov The primary route of elimination is through the feces (approximately 90%), with negligible renal excretion (less than 1%). oncologynewscentral.comdrugbank.com

Characterization of Metabolite Activity in Preclinical Assays

The metabolites of this compound have been evaluated in anti-estrogen models to determine their pharmacological activity. sandoz.comdrugbank.comastrazeneca.ca The identified metabolites, which include the 17-ketone, sulfone, 3-sulfate, and 3- and 17-glucuronide metabolites, are generally either less active or exhibit activity similar to the parent compound, this compound. sandoz.comeuropa.eu

Table 2: Characterization of this compound Metabolites

| Metabolite | Activity in Preclinical Assays |

|---|---|

| 17-ketone | Anti-estrogenic activity, approximately 4.5-fold less potent than this compound. fda.gov |

| Sulfone | Less active or similar activity to this compound in anti-estrogen models. sandoz.com |

| 3-sulfate | Less active or similar activity to this compound in anti-estrogen models. sandoz.com |

| 3-glucuronide | Less active or similar activity to this compound in anti-estrogen models. sandoz.com |

| 17-glucuronide | Less active or similar activity to this compound in anti-estrogen models. sandoz.com |

Analytical Methodologies for Research

Methods for Quantification of Fulvestrant (B1683766) and its Analogs in Research Samples

The accurate quantification of fulvestrant and its related compounds in various biological matrices is fundamental for pharmacokinetic and metabolism studies. The primary methodology employed for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Several validated LC-MS/MS methods have been developed for the determination of fulvestrant in plasma samples. orientjchem.orgnih.gov These methods typically involve a sample preparation step, such as liquid-liquid extraction (LLE) or supported-liquid extraction (SLE), to isolate the analyte from the complex biological matrix. orientjchem.orgsci-hub.se For instance, a study detailed an LLE procedure using methyl tertiary butyl ether (MTBE) for extraction from human plasma. orientjchem.org Another method utilized SLE for extraction from rat plasma. nih.govsci-hub.se

Chromatographic separation is commonly achieved using a C18 reverse-phase column. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier such as acetic acid or ammonium (B1175870) acetate. orientjchem.orgsci-hub.se Detection by tandem mass spectrometry is typically performed in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity. The ion transitions monitored for fulvestrant are frequently m/z 605.5 → 427.5 or similar, while a deuterated internal standard like fulvestrant-d3 (B10788588) is used to ensure accuracy, with transitions such as m/z 608.5 → 430.5. nih.govsci-hub.seresearchgate.net

These LC-MS/MS methods demonstrate excellent linearity over a range of concentrations, often from 0.05 ng/mL to 100.0 ng/mL, with high correlation coefficients (r² > 0.99). orientjchem.orgnih.gov The lower limit of quantitation (LLOQ) is consistently low, reaching levels such as 0.05 ng/mL, making these methods suitable for pharmacokinetic studies where concentrations can be very low. nih.govsci-hub.se The precision of these methods, expressed as the relative standard deviation (%RSD), is generally below 15%, and accuracy is within 85-115%, in line with regulatory guidelines. orientjchem.orgnih.gov

| Parameter | Method 1 (Human Plasma) orientjchem.org | Method 2 (Rat Plasma) nih.govsci-hub.se | Method 3 (Rabbit Plasma) researchgate.net |

|---|---|---|---|

| Sample Preparation | Liquid-Liquid Extraction (LLE) | Supported-Liquid Extraction (SLE) | Liquid-Liquid Extraction (LLE) |

| Chromatographic Column | Chromolith RP-18e | Agilent SB-C18 | Sunfire C18 |

| Mobile Phase | 0.5% acetic acid and acetonitrile (20:80, v/v) | Acetonitrile and water (75:25, v/v) with 1mM ammonium acetate | Isocratic elution (details not specified) |

| Internal Standard | Fulvestrant-D3 | Fulvestrant-d3 | Norethistrone |

| Mass Transition (Fulvestrant) | m/z 605.2 → 427.4 | m/z 605.5 → 427.5 | Not specified |

| Linearity Range | 0.100 to 25.0 ng/mL | 0.05 to 100.0 ng/mL | 0.092 to 16.937 ng/mL |

| LLOQ | 0.100 ng/mL | 0.05 ng/mL | 0.092 ng/mL |

Techniques for Assessing Estrogen Receptor Binding Kinetics in Research Settings

Understanding the binding kinetics of fulvestrant to the estrogen receptor (ER) is essential for elucidating its mechanism of action. Several biophysical techniques are employed in research settings to characterize this interaction.

Surface Plasmon Resonance (SPR) is a powerful label-free technology used to monitor biomolecular interactions in real-time. sonar.chresearchgate.netnih.gov In this technique, one interacting partner, such as the ER or an estradiol-derived ligand, is immobilized on a sensor chip. nih.gov The binding of the other partner, in this case, fulvestrant or the ER, causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. researchgate.net This allows for the determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). acs.org Competitive binding assays using SPR can also be performed to determine the binding affinity of fulvestrant relative to the natural ligand, estradiol (B170435). nih.gov

Radioligand Binding Assays are a classic and widely used method to study receptor-ligand interactions. spandidos-publications.com These assays typically involve the use of a radiolabeled form of a ligand, such as 18F-fluoroestradiol (¹⁸F-FES), to compete with the unlabeled compound of interest (fulvestrant) for binding to the receptor. aacrjournals.orgnih.gov The amount of radioligand bound to the receptor is measured at various concentrations of the competing unlabeled ligand. This data is then used to calculate the half-maximal inhibitory concentration (IC50) of fulvestrant, which is the concentration required to displace 50% of the radiolabeled ligand. The IC50 value is indicative of the binding affinity of fulvestrant for the ER. europa.eu Studies have shown that fulvestrant is a competitive inhibitor of estradiol binding to the ER, with a high binding affinity. europa.eu

Positron Emission Tomography (PET) with the radiotracer ¹⁸F-FES can be used in vivo to assess the availability of ER in tumors and monitor the effects of fulvestrant treatment. aacrjournals.orgnih.govresearchgate.net A reduction in ¹⁸F-FES uptake in tumors following fulvestrant administration indicates that fulvestrant is binding to and blocking the ER. aacrjournals.orgnih.gov This imaging technique provides a quantitative measure of target engagement in a living system.

| Technique | Principle | Key Parameters Measured | Application Example |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | ka, kd, KD | Determining the binding kinetics of fulvestrant to immobilized ER. acs.org |

| Radioligand Binding Assay | Competitive binding between a radiolabeled ligand and an unlabeled test compound. | IC50 | Measuring the affinity of fulvestrant for the ER by competing with radiolabeled estradiol. spandidos-publications.comeuropa.eu |

| Positron Emission Tomography (PET) | In vivo imaging of radiotracer uptake in tissues. | Standardized Uptake Value (SUV) | Monitoring changes in ER availability in tumors in response to fulvestrant treatment using ¹⁸F-FES. aacrjournals.orgnih.gov |

Methodologies for Studying Estrogen Receptor Degradation and Protein Turnover

Western Blotting is the most common method used to visualize and quantify changes in protein levels. researchgate.netnih.govplos.org In this technique, protein extracts from cells or tissues treated with fulvestrant are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the ER. The intensity of the band corresponding to the ER protein is then measured to determine its relative abundance. A decrease in the ER band intensity following fulvestrant treatment provides direct evidence of receptor degradation. researchgate.netplos.org Studies have demonstrated that fulvestrant treatment leads to a significant reduction in ERα protein levels in a time- and dose-dependent manner. plos.orgresearchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) is another antibody-based method that can be used to quantify ER protein levels. aacrjournals.orgplos.org This technique is typically performed in a multi-well plate format and offers a more quantitative readout compared to Western blotting. It can be used to confirm the findings from Western blot experiments regarding fulvestrant-induced ER degradation. nih.govplos.org

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the levels of messenger RNA (mRNA) that code for the ER (ESR1). aacrjournals.orgnih.gov While fulvestrant causes the degradation of the ER protein, it does not necessarily decrease the transcription of the ESR1 gene. aacrjournals.org Therefore, qRT-PCR is often used in conjunction with protein-level analyses to distinguish between effects on protein stability and gene expression.

Proteasome Inhibition Assays are used to confirm that the degradation of the ER induced by fulvestrant occurs via the proteasome pathway. plos.org In these experiments, cells are co-treated with fulvestrant and a proteasome inhibitor, such as MG132. If the degradation of the ER is blocked in the presence of the proteasome inhibitor, it indicates that the proteasome is responsible for the breakdown of the receptor. plos.org

| Methodology | Purpose | Typical Finding with Fulvestrant |

|---|---|---|

| Western Blotting | To visualize and semi-quantify ER protein levels. | Significant decrease in ERα protein bands after treatment. researchgate.netplos.org |

| ELISA | To quantify ER protein levels. | Dose-dependent reduction in ERα protein concentration. aacrjournals.orgplos.org |

| qRT-PCR | To measure ESR1 mRNA levels. | No significant change or even an increase in ESR1 mRNA, indicating post-transcriptional regulation. aacrjournals.orgnih.gov |

| Proteasome Inhibition Assays | To determine the pathway of protein degradation. | Inhibition of ER degradation in the presence of a proteasome inhibitor, confirming proteasomal degradation. plos.org |

Advanced Spectroscopic and Chromatographic Approaches for Compound Characterization and Purity Assessment

The chemical characterization and purity assessment of fulvestrant are critical for quality control and regulatory purposes. A combination of advanced spectroscopic and chromatographic techniques is employed to ensure the identity and purity of the compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for assessing the purity of fulvestrant and for separating it from any related impurities or degradation products. scirp.orgekb.egtsijournals.comd-nb.info These methods typically utilize a reverse-phase column, such as a C8 or C18, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. scirp.orgekb.egresearchgate.net Detection is commonly performed using a UV detector at a wavelength where fulvestrant absorbs, such as 220 nm, 225 nm, or 280 nm. scirp.orgekb.egtsijournals.com Stability-indicating HPLC methods have been developed to separate fulvestrant from its degradation products formed under stress conditions like acid and alkali hydrolysis, oxidation, and photolysis. d-nb.infonih.gov

Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is used to confirm the molecular weight of fulvestrant and to identify any impurities or degradation products. ekb.egslideshare.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is an indispensable tool for elucidating the chemical structure of fulvestrant. slideshare.netnih.gov The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide detailed information about the arrangement of atoms within the molecule, confirming its identity and stereochemistry.

Infrared (IR) Spectroscopy provides information about the functional groups present in the fulvestrant molecule. slideshare.netslideshare.net The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific chemical bonds, which can be used to confirm the presence of key functional groups such as hydroxyl (-OH) and sulfinyl (S=O) groups.

| Technique | Purpose | Information Obtained |

|---|---|---|

| HPLC/UPLC | Purity assessment and separation of impurities. | Retention time, peak area (for quantification), and separation from related substances. scirp.orgd-nb.info |

| Mass Spectrometry (MS) | Molecular weight confirmation and identification of impurities. | Mass-to-charge ratio (m/z) of the parent ion and fragment ions. ekb.egslideshare.net |

| NMR Spectroscopy | Structural elucidation and confirmation. | Detailed information on the chemical environment of each proton and carbon atom. slideshare.netnih.gov |

| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic absorption bands for functional groups present in the molecule. slideshare.netslideshare.net |

Theoretical, Computational, and Biophysical Studies

Molecular Docking and Dynamics Simulations of Fulvestrant-ER Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand, such as fulvestrant (B1683766), and its receptor, the estrogen receptor (ER), at an atomic level. nih.govfrontiersin.org These methods provide insights into the binding mechanisms and the stability of the resulting complex.

Docking studies predict the preferred orientation of fulvestrant within the ligand-binding pocket (LBP) of the ER. These predictions are based on scoring functions that estimate the binding affinity. For fulvestrant, docking reveals that its steroidal core binds within the hydrophobic pocket of the ER, in a manner similar to the natural ligand, 17β-estradiol. rsc.org However, the bulky side chain at the 7α-position is crucial for its antagonistic activity, as it sterically hinders the conformational changes required for receptor activation. rsc.orgnih.gov

Following docking, MD simulations are employed to study the dynamic behavior of the fulvestrant-ERα complex over time. nih.gov These simulations provide a more realistic representation of the physiological environment. Analysis of MD trajectories for the fulvestrant-ER complex reveals key information about its stability and the specific interactions that maintain the binding.

Root Mean Square Deviation (RMSD) is a key metric used to assess the stability of the complex during the simulation. A stable RMSD value over time indicates that the complex has reached equilibrium. For instance, simulations of fulvestrant analogs bound to the ERα ligand-binding domain (LBD) have shown that the systems stabilize rapidly, with RMSD variations of less than 1.5 Å. biorxiv.org

Root Mean Square Fluctuation (RMSF) analysis helps to identify the flexibility of individual amino acid residues in the receptor and atoms in the ligand. In simulations of fulvestrant bound to ERα, the bulky end of the fulvestrant side chain exhibits more mobility and fluctuation compared to its core, with fluctuations reaching up to 2 Å. biorxiv.org This flexibility is essential for its mechanism of action, which involves disrupting the conformation of Helix 12 (H12), a critical region for coactivator recruitment. biorxiv.org

| Parameter | Description | Typical Finding for Fulvestrant-ERα |

|---|---|---|

| RMSD (Backbone) | Measures the average deviation of protein backbone atoms from a reference structure, indicating overall stability. | Rapid stabilization with variations <1.5 Å. biorxiv.org |

| RMSF (Ligand) | Measures the fluctuation of individual atoms in the ligand, indicating mobility. | Increased fluctuation in the side chain, reaching 2 Å at the distal end. biorxiv.org |

| Simulation Time | The duration of the molecular dynamics simulation. | Simulations are often run for hundreds of nanoseconds (e.g., 100 ns to 500 ns) to ensure stability and observe significant conformational events. nih.govbiorxiv.org |

In Silico Approaches for Predicting Binding Modes and Conformational Changes

In silico methods are instrumental in predicting how fulvestrant binds to the estrogen receptor and the subsequent conformational changes it induces. The binding of any ligand to the ER causes a change in the receptor's shape, which dictates its downstream signaling activity. mdpi.comimmuneering.com Fulvestrant is classified as a selective estrogen receptor downregulator (SERD) due to the unique and unstable conformation it forces upon the ER. nih.gov

Computational techniques like Induced Fit Docking (IFD) are particularly useful. IFD accounts for the flexibility of the receptor's active site, allowing for the exploration of possible binding poses of the ligand while simultaneously modeling the associated conformational changes in the protein's side chains. frontiersin.org When fulvestrant binds, its distinctive 7α-alkylsulfinyl side chain extends from the ligand-binding pocket and physically prevents Helix 12 (H12) from adopting the "agonist" conformation necessary for coactivator protein binding. nih.gov Instead, H12 is repositioned in a way that blocks the coactivator binding groove, leading to pure antagonism. biorxiv.org

Molecular dynamics simulations further elucidate these conformational changes. By simulating the fulvestrant-ER complex over time, researchers can observe the dynamic repositioning of H12 and other key structural elements. biorxiv.org These simulations predict that the interaction between fulvestrant's side chain and specific hydrophobic residues near H12 is critical for stabilizing the antagonistic conformation. biorxiv.org Mutations in these residues can disrupt this interaction and alter the receptor's response to fulvestrant. biorxiv.org

These computational predictions help to explain the molecular basis of fulvestrant's "pure antiestrogenic" profile, which involves inhibiting ER dimerization and nuclear translocation, ultimately leading to the degradation of the receptor. nih.gov

| Structural Element | Change Induced by Agonist (e.g., Estradiol) | Change Induced by Fulvestrant (Antagonist) |

|---|---|---|

| Helix 12 (H12) | Folds over the ligand-binding pocket, creating a surface for coactivator binding. nih.gov | Displaced by the bulky side chain, repositioned to block the coactivator binding groove. biorxiv.org |

| Coactivator Groove | Accessible for coactivator protein recruitment. nih.gov | Obstructed by the repositioned H12. biorxiv.org |

| Overall Receptor Conformation | Stable, active conformation. | Unique, unstable conformation that promotes degradation. nih.gov |

Computational Design and Virtual Screening for Novel Estrogen Receptor Ligands

The structural and mechanistic understanding of the fulvestrant-ER interaction, gained from computational studies, serves as a foundation for the design of new ER ligands. Computer-aided drug design (CADD) employs techniques like virtual screening and ligand-based design to identify novel compounds with desired properties, such as improved efficacy or different resistance profiles. nih.gov

Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a specific target, in this case, the ER. unisa.edu.aunih.gov This can be done through two main approaches:

Structure-based virtual screening: This method uses the three-dimensional structure of the ER's ligand-binding pocket. Compounds from a database are "docked" into the binding site in silico, and their potential binding affinity is scored. This approach can identify novel scaffolds that fit the receptor but may be structurally different from known ligands.

Ligand-based virtual screening: This approach uses the chemical structure of a known active ligand, like fulvestrant, as a template. mdpi.comugm.ac.id The system searches for other molecules in a database that have similar shapes, sizes, and chemical features (pharmacophores). ugm.ac.id This method is useful when the precise 3D structure of the target receptor is not available or to find compounds with similar mechanisms of action.

Consensus screening, which combines multiple computational programs and approaches, has been shown to improve the success rate of identifying novel and potent ER modulators. unisa.edu.aunih.gov By applying these optimized protocols to large compound libraries, researchers can identify "hits" that can then be synthesized and tested experimentally. unisa.edu.aunih.gov These CADD methods have been successfully employed to explore various functional sites on the ERα beyond the traditional estrogen-binding site, such as the Activation Function-2 (AF2) site, in the search for new therapeutic agents. nih.gov

Biophysical Characterization of Receptor-Ligand Complexes (e.g., protein stability, aggregation)

Biophysical methods provide experimental validation for the predictions made by computational models and offer deeper insights into the properties of the fulvestrant-ER complex. These techniques measure physical characteristics like protein stability and aggregation. frontiersin.org

A key aspect of fulvestrant's mechanism of action is its effect on ER protein stability. Unlike selective estrogen receptor modulators (SERMs) that can stabilize the receptor, fulvestrant binding leads to a significant destabilization of the ER protein. nih.gov This unique, unstable conformation marks the receptor for degradation by the cellular proteasome system, leading to a reduction in the total cellular levels of ER protein. nih.gov

Furthermore, studies have shown that fulvestrant not only promotes the degradation of ER in the nucleus but also causes the aggregation of newly synthesized ER in the cytoplasm. researchgate.net Protein aggregation is a common form of physical instability where misfolded proteins clump together. researchgate.net The accumulation of these fulvestrant-induced ER aggregates can trigger a cellular stress pathway known as the unfolded protein response (UPR), which can ultimately lead to programmed cell death (apoptosis). researchgate.net

Techniques used to study these phenomena include:

Western Blotting: To quantify the levels of soluble and insoluble ER, demonstrating the shift from a soluble to an aggregated state in the presence of fulvestrant. researchgate.net

Immunofluorescence: To visualize the location of ER within the cell, showing the formation of cytoplasmic aggregates. researchgate.net

Dynamic Light Scattering (DLS): A common technique to assess the aggregation of proteins in solution by measuring the size of particles. frontiersin.org

Differential Scanning Fluorimetry (DSF): Measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). A lower Tm for the ER in the presence of fulvestrant would indicate destabilization. frontiersin.org

These biophysical characterizations confirm that fulvestrant's efficacy is linked not only to blocking ER signaling but also to inducing receptor instability and aggregation, leading to its eventual elimination. nih.govresearchgate.net

Molecular Mechanisms of Endocrine Resistance and Preclinical Overcoming Strategies

Intrinsic Resistance Mechanisms in Preclinical Models